![molecular formula C18H17N7O B2626169 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide CAS No. 1203196-27-3](/img/structure/B2626169.png)
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide
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Overview
Description
“N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide” is a complex organic compound that contains several functional groups, including a pyrazole ring, a pyrimidine ring, an indole ring, and a carboxamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several cyclic structures and a variety of functional groups. The presence of nitrogen atoms in the pyrazole and pyrimidine rings, as well as the amine and carboxamide groups, suggests that this compound could participate in a variety of chemical reactions .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. The pyrazole and pyrimidine rings, for example, might undergo reactions involving the nitrogen atoms. The carboxamide group could also participate in reactions, particularly those involving the carbonyl (C=O) and amine (NH2) parts of the group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several polar functional groups (like the carboxamide) could make this compound relatively soluble in water. The compound’s melting and boiling points, as well as its density and refractive index, would depend on the specific arrangement of atoms and the types of intermolecular forces present .
Scientific Research Applications
- Potential : It could be developed as a selective CDK2 inhibitor for cancer therapy, especially in cases where CDK4/6 inhibitors face resistance .
- Mechanism : It reduces retinoblastoma phosphorylation, arrests cells at specific cell cycle phases (S and G2/M), and induces apoptosis .
- Lead Optimization : Pyrazole is commonly used as a bioisostere during lead optimization in drug discovery .
- Example : The synthesis of (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives has been achieved via a one-pot, four-component method .
Cancer Treatment: CDK2 Inhibition
Antiproliferative Activity
Bioisosteric Replacement Strategy
Privileged Scaffold
Synthesis of Related Pyrazole Derivatives
Complex Salts with Pyrazole Ligands
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c26-18(14-11-21-15-5-2-1-4-13(14)15)20-8-7-19-16-10-17(23-12-22-16)25-9-3-6-24-25/h1-6,9-12,21H,7-8H2,(H,20,26)(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYGZQVSBFDGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide |
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